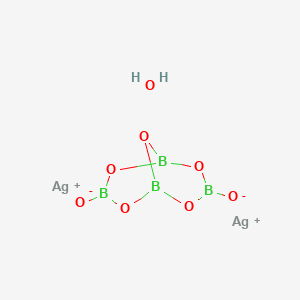
Boron silver oxide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron silver oxide hydrate is a complex chemical compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its bicyclic structure, which includes multiple oxygen and boron atoms, making it a significant subject of study in inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boron silver oxide hydrate typically involves the reaction of silver salts with borate compounds under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The specific reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters. The process includes the dissolution of silver salts in water, followed by the addition of borate compounds. The mixture is then subjected to controlled heating and stirring to facilitate the formation of the desired product. The final product is obtained through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
Boron silver oxide hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state silver compounds, while reduction reactions may produce lower oxidation state silver compounds.
Scientific Research Applications
Boron silver oxide hydrate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other complex compounds.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and diagnostic agents.
Industry: It is used in the production of advanced materials, including ceramics and glass, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Boron silver oxide hydrate involves its interaction with various molecular targets. The compound can form complexes with metal ions and other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action include coordination chemistry and redox reactions, which play a crucial role in its applications in catalysis and material science.
Comparison with Similar Compounds
Similar Compounds
Sodium tetraborate decahydrate:
Potassium tetraborate: Similar in structure but contains potassium instead of silver.
Lithium tetraborate: Another similar compound with lithium as the cation.
Uniqueness
The uniqueness of Boron silver oxide hydrate lies in its silver content, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability, such as catalysis and advanced material production.
Properties
IUPAC Name |
disilver;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ag.B4O7.H2O/c;;5-1-7-3-9-2(6)10-4(8-1)11-3;/h;;;1H2/q2*+1;-2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUPJYLBZCVLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB2OB(OB(O1)O2)[O-])[O-].O.[Ag+].[Ag+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ag2B4H2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














